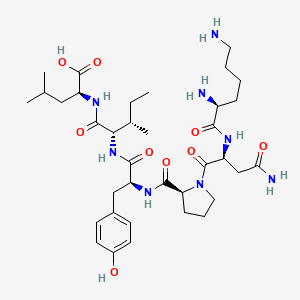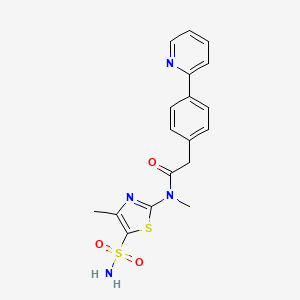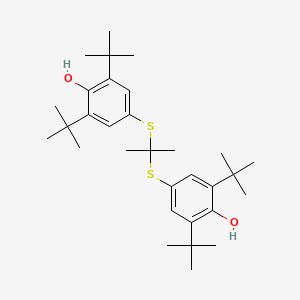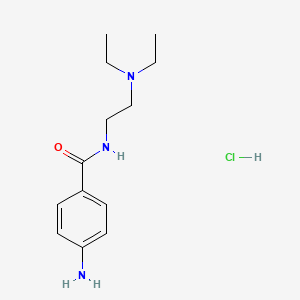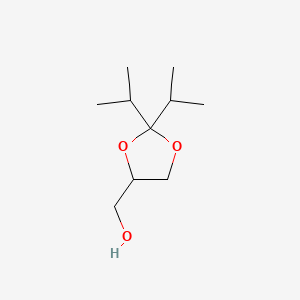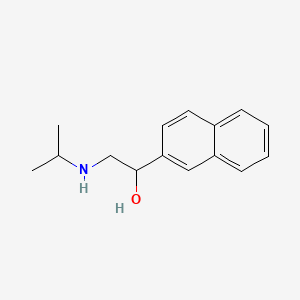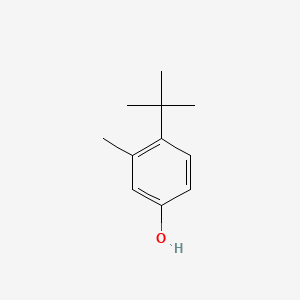
4-tert-butyl-3-methylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-tert-butyl-3-methylphenol, also known as this compound, is an organic compound with the molecular formula C11H16O. It is a derivative of cresol, where the methyl group is substituted with a tert-butyl group. This compound is known for its applications in various industries, including as an antioxidant in the food and polymer industries.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-3-methylphenol typically involves the alkylation of p-cresol with tert-butyl alcohol. A highly efficient catalyst is necessary for this reaction. One method involves using a deep eutectic solvent (DES) prepared from caprolactam and p-toluenesulfonic acid as the catalyst. The reaction conditions are optimized using response surface methodology, and the catalyst can be recycled with good performance .
Industrial Production Methods
In industrial settings, the alkylation of p-cresol with tert-butyl alcohol is carried out using various catalysts, including solid acids like 12-tungstophosphoric acid supported on neutral alumina. This method provides high conversion rates and selectivity for the desired product under mild conditions .
Analyse Des Réactions Chimiques
Types of Reactions
4-tert-butyl-3-methylphenol undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to its parent phenol.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Friedel-Crafts alkylation and acylation reactions often use catalysts like aluminum chloride or boron trifluoride.
Major Products
The major products formed from these reactions include various substituted phenols and quinones, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
4-tert-butyl-3-methylphenol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of fine chemicals and as a stabilizer in polymer chemistry.
Biology: Investigated for its antioxidant properties and potential protective effects against oxidative stress.
Medicine: Explored for its potential use in pharmaceuticals due to its bioactive properties.
Mécanisme D'action
The mechanism of action of 4-tert-butyl-3-methylphenol primarily involves its antioxidant properties. It acts by donating hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The molecular targets include reactive oxygen species (ROS) and other free radicals, and the pathways involved are related to the inhibition of oxidative stress and lipid peroxidation .
Comparaison Avec Des Composés Similaires
Similar Compounds
P-Cresol: A simpler phenol derivative without the tert-butyl group.
2,6-Di-tert-butyl-p-cresol: Another antioxidant with two tert-butyl groups, providing higher steric hindrance and stability.
4-tert-Butylphenol: Similar structure but lacks the methyl group on the aromatic ring.
Uniqueness
4-tert-butyl-3-methylphenol is unique due to its specific substitution pattern, which provides a balance between steric hindrance and reactivity. This makes it particularly effective as an antioxidant in various applications, offering a combination of stability and reactivity that is not found in simpler phenol derivatives .
Propriétés
Numéro CAS |
1333-13-7 |
|---|---|
Formule moléculaire |
C11H16O |
Poids moléculaire |
164.24 g/mol |
Nom IUPAC |
4-tert-butyl-3-methylphenol |
InChI |
InChI=1S/C11H16O/c1-8-7-9(12)5-6-10(8)11(2,3)4/h5-7,12H,1-4H3 |
Clé InChI |
JKINPMFPGULFQY-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)O)C(C)(C)C |
SMILES canonique |
CC1=C(C=CC(=C1)O)C(C)(C)C |
Apparence |
Solid powder |
| 2219-72-9 | |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
p-t-Butyl-m-cresol |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




